4-Amino-L-phenylalanine hydrate
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Overview
Description
4-Amino-L-phenylalanine hydrate is a chemical compound with the molecular formula C9H14N2O3. It is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group (-NH2) attached to the phenyl ring, making it an important intermediate in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-L-phenylalanine hydrate typically involves the nitration of phenylalanine followed by reduction. The nitration process introduces a nitro group (-NO2) to the phenyl ring, which is then reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-L-phenylalanine hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenylalanine derivatives.
Scientific Research Applications
4-Amino-L-phenylalanine hydrate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-L-phenylalanine hydrate involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound is also involved in the biosynthesis of proteins and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Amino-L-phenylalanine: Similar in structure but differs in stereochemistry.
4-Nitro-L-phenylalanine: Contains a nitro group instead of an amino group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): Contains hydroxyl groups on the phenyl ring.
Uniqueness
4-Amino-L-phenylalanine hydrate is unique due to its specific amino group placement on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its role as a precursor in neurotransmitter synthesis make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-amino-3-(4-aminophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2 |
InChI Key |
LPKPWQCBWORKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.O |
Origin of Product |
United States |
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